molecular formula C12H16O4S B8040853 (2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate

(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate

Cat. No.: B8040853
M. Wt: 256.32 g/mol
InChI Key: NABOELKWVLVHRU-UHFFFAOYSA-N
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Description

(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate is an organic compound that belongs to the class of esters derived from methanesulfonic acid This compound is characterized by the presence of a chroman ring structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 2,2-dimethyl-chroman-6-yl ester typically involves the esterification of methanesulfonic acid with 2,2-dimethyl-chroman-6-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-chroman-6-yl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 2,2-dimethyl-chroman-6-ol.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid 2,2-dimethyl-chroman-6-yl ester involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate can be compared with other similar compounds, such as:

    Methanesulfonic acid 2,2-dimethyl-chroman-4-yl ester: Differing in the position of the ester group on the chroman ring.

    Methanesulfonic acid 2,2-dimethyl-tetrahydroquinolin-6-yl ester: Featuring a tetrahydroquinoline ring instead of a chroman ring.

    Methanesulfonic acid 2,2-dimethyl-chroman-6-yl ether: Containing an ether linkage instead of an ester linkage.

The uniqueness of methanesulfonic acid 2,2-dimethyl-chroman-6-yl ester lies in its specific structural features and the resulting chemical and biological properties, which may differ significantly from those of its analogs.

Properties

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-12(2)7-6-9-8-10(16-17(3,13)14)4-5-11(9)15-12/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABOELKWVLVHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)OS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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